2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide
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Overview
Description
2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide is a chemical compound with the molecular formula C9H8Cl3NO2S and a molecular weight of 300.58 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide core with three chlorine atoms and a prop-2-enyl group attached . The exact structure can be found in databases like PubChem .Scientific Research Applications
Synthesis and Chemical Applications
Sulfonamide compounds are central to novel synthetic pathways and material science applications. For example, the synthesis of novel sulfonamide derivatives has been shown to yield compounds with significant inhibitory activity against various human carbonic anhydrase isozymes, which are of interest for anticancer activity (B. Żołnowska et al., 2018). Similarly, sulfonamide-functionalized phthalocyanines have been explored for their solubility, stability, and catalytic properties, showcasing the versatility of sulfonamides in designing molecules with tailored electronic and physical properties (Umit Işci et al., 2014).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, sulfonamides have been pivotal in developing inhibitors targeting carbonic anhydrases, a strategy employed in designing new anticancer and antimicrobial agents. Notable work includes the creation of dibenzensulfonamides with pronounced anticancer effects, inducing apoptosis and autophagy pathways, and inhibiting carbonic anhydrase isozymes involved in tumor growth and metastasis (H. Gul et al., 2018). Another study highlighted the design and synthesis of sulfonamides incorporating triazine moieties as effective inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes, showcasing the utility of sulfonamides in crafting molecules with potential therapeutic applications (V. Garaj et al., 2005).
Mechanism of Action
While the specific mechanism of action for 2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide is not provided, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
properties
IUPAC Name |
2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c1-2-3-13-16(14,15)9-5-7(11)6(10)4-8(9)12/h2,4-5,13H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSFYBGIXNQMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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